molecular formula C7H11N3O2 B2991821 2-oxo-N-(prop-2-en-1-yl)imidazolidine-1-carboxamide CAS No. 31119-92-3

2-oxo-N-(prop-2-en-1-yl)imidazolidine-1-carboxamide

Cat. No. B2991821
CAS RN: 31119-92-3
M. Wt: 169.184
InChI Key: UXRWLNHNWAIDMN-UHFFFAOYSA-N
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Description

“2-oxo-N-(prop-2-en-1-yl)imidazolidine-1-carboxamide” is a compound that contains an imidazole ring . Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole . It is a white or colorless solid that is highly soluble in water and other polar solvents .


Synthesis Analysis

Imidazole was first named glyoxaline because the first synthesis has been made by glyoxal and ammonia . The Sandmeyer reaction of differently C-2 substituted N - (prop-2-yn-1-ylamino)pyridines is an efficient, mild, new and practical method for the stereospecific synthesis of (E)- exo -halomethylene bicyclic pyridones bearing the imidazo [1,2- a ]pyridine heterocyclic ring system .


Molecular Structure Analysis

Imidazole contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen . Due to the presence of a positive charge on either of two nitrogen atom, it shows two equivalent tautomeric forms .


Chemical Reactions Analysis

The Sandmeyer reaction of differently C-2 substituted N - (prop-2-yn-1-ylamino)pyridines is an efficient, mild, new and practical method for the stereospecific synthesis of (E)- exo -halomethylene bicyclic pyridones bearing the imidazo [1,2- a ]pyridine heterocyclic ring system .


Physical And Chemical Properties Analysis

Imidazole is an amphoteric in nature i.e., it shows both acidic and basic properties . It is a white or colorless solid that is highly soluble in water and other polar solvents .

Scientific Research Applications

Stereoselectivity in Bioactive Oligopeptides Synthesis

Imidazolidin-4-ones, like 2-oxo-N-(prop-2-en-1-yl)imidazolidine-1-carboxamide, are used in bioactive oligopeptides. They act as proline surrogates or protect the N-terminal amino acid against hydrolysis. The synthesis involves alpha-aminoamide reacting with ketones or aldehydes, followed by intramolecular cyclization. This process is unexpectedly stereoselective, especially with benzaldehydes containing certain substituents. This stereoselectivity is crucial in drug design and bioactive compound synthesis (Ferraz et al., 2007).

Medicinal Chemistry and Drug Metabolism

In medicinal chemistry, modifications of the imidazolidine structure, like in 2-oxo-N-(prop-2-en-1-yl)imidazolidine-1-carboxamide, are crucial for reducing metabolism mediated by enzymes like aldehyde oxidase. These modifications enhance drug stability and efficacy, particularly in drugs targeting the central nervous system or cancer treatment (Linton et al., 2011).

Corrosion Inhibition

Compounds like 2-oxo-N-(prop-2-en-1-yl)imidazolidine-1-carboxamide are explored for their corrosion inhibition properties. Their effectiveness in preventing metal corrosion, especially in acidic media, is of significant interest in materials science and engineering. Theoretical studies based on density functional theory help in understanding their reactivity and efficiency as corrosion inhibitors (Cruz et al., 2004).

Antagonists in Bone Turnover

Imidazolidine derivatives are potent antagonists of specific receptors, like the alpha(v)beta(3) receptor, making them valuable in the treatment and prevention of diseases like osteoporosis. Their role in modulating bone turnover highlights their potential in clinical therapeutics (Hutchinson et al., 2003).

Conjugate Addition in Organic Synthesis

The compound's ability to react with α,β-enones and other Michael acceptors via conjugate addition is significant in organic synthesis. This property is utilized to create a variety of complex molecules, illustrating the compound's versatility in synthetic organic chemistry (Jones & Hirst, 1989).

properties

IUPAC Name

2-oxo-N-prop-2-enylimidazolidine-1-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11N3O2/c1-2-3-8-6(11)10-5-4-9-7(10)12/h2H,1,3-5H2,(H,8,11)(H,9,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXRWLNHNWAIDMN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCNC(=O)N1CCNC1=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

169.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-oxo-N-(prop-2-en-1-yl)imidazolidine-1-carboxamide

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